1,9-Dicarboxyphenoxathiin-10,10-dioxide
Description
1,9-Dicarboxyphenoxathiin-10,10-dioxide is a sulfur-containing heterocyclic compound characterized by a phenoxathiin core structure modified with two carboxy groups at the 1- and 9-positions and sulfone groups at the 10-position. This configuration imparts unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry. The sulfone groups enhance oxidative stability, while the carboxy groups enable solubility modulation and derivatization opportunities .
Properties
CAS No. |
106319-99-7 |
|---|---|
Molecular Formula |
C14H8O7S |
Molecular Weight |
320.28 g/mol |
IUPAC Name |
10,10-dioxophenoxathiine-1,9-dicarboxylic acid |
InChI |
InChI=1S/C14H8O7S/c15-13(16)7-3-1-5-9-11(7)22(19,20)12-8(14(17)18)4-2-6-10(12)21-9/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
GWAHIADCSFKKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC=CC(=C3S2(=O)=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,9-Dicarboxyphenoxathiin-10,10-dioxide involves several steps. One common synthetic route includes the oxidation of phenoxathiin derivatives. The reaction conditions typically involve the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures .
Chemical Reactions Analysis
1,9-Dicarboxyphenoxathiin-10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form phenoxathiin derivatives.
Substitution: The carboxyl groups can undergo substitution reactions with nucleophiles to form esters or amides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,9-Dicarboxyphenoxathiin-10,10-dioxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,9-Dicarboxyphenoxathiin-10,10-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Key Observations :
- The sulfone (-SO₂) group is a common feature in these compounds, contributing to enhanced thermal and oxidative stability.
- Carboxy (-COOH) groups in the target compound contrast with amine (-NH₂) or hydroxyl (-OH) groups in analogs, influencing solubility and reactivity .
Physicochemical Properties
- Thermal Stability : Sulfone-containing compounds like 3,6-Thioxanthenediamine-10,10-dioxide exhibit high melting points (>200°C), suggesting similar thermal resilience for the target compound .
- Solubility: Carboxy groups in this compound likely improve aqueous solubility compared to amine-substituted analogs like diazaphenothiazines, which require polar aprotic solvents (e.g., DMF) for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
